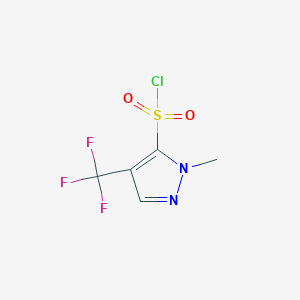

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride

説明

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride is a fluorinated heterocyclic compound characterized by a pyrazole backbone substituted with a methyl group at position 1, a trifluoromethyl (-CF₃) group at position 4, and a sulfonyl chloride (-SO₂Cl) group at position 4. This structure confers high reactivity, particularly in nucleophilic substitution reactions, making it valuable in pharmaceutical and agrochemical synthesis . The sulfonyl chloride group enables facile derivatization, while the electron-withdrawing -CF₃ group enhances stability and modulates electronic properties.

特性

IUPAC Name |

2-methyl-4-(trifluoromethyl)pyrazole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF3N2O2S/c1-11-4(14(6,12)13)3(2-10-11)5(7,8)9/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZUHNYUBNHCBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(F)(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

One common synthetic route includes the reaction of 1-methyl-4-(trifluoromethyl)-1H-pyrazole with chlorosulfonic acid under controlled conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as temperature control, solvent selection, and the use of catalysts.

化学反応の分析

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic aromatic substitution reactions, where electrophiles attack the aromatic ring, leading to various substituted pyrazole derivatives.

Common reagents used in these reactions include chlorosulfonic acid, amines, alcohols, thiols, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry Applications

1. Inhibitors in Cancer Therapy

Recent studies have highlighted the role of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride as a potential inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is implicated in various cancers, making its inhibition a target for cancer therapy. The compound has shown promise in enhancing the selectivity and potency of PRMT5 inhibitors, suggesting its utility in developing new anticancer agents .

2. Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. The sulfonyl chloride group can be utilized to synthesize various derivatives that may enhance antibacterial or antifungal activities, making them candidates for further pharmaceutical development .

Agrochemical Applications

1. Herbicides and Pesticides

The compound's ability to modify biological activity through the introduction of the trifluoromethyl group makes it suitable for developing novel herbicides and pesticides. Its reactivity with various biological targets can be exploited to design compounds that effectively manage agricultural pests while minimizing environmental impact .

Organic Synthesis Applications

1. Building Block in Organic Chemistry

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride serves as an important building block in organic synthesis. Its sulfonyl chloride functionality allows for nucleophilic substitution reactions, making it a versatile reagent for synthesizing more complex molecules .

Case Study 1: Development of PRMT5 Inhibitors

A recent study focused on synthesizing new PRMT5 inhibitors based on the structure of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride. The research demonstrated that modifications to the pyrazole ring could significantly enhance inhibitory activity against PRMT5, leading to promising results in preclinical models .

Case Study 2: Antimicrobial Derivatives

Another investigation explored the synthesis of antimicrobial derivatives from this compound. By modifying the sulfonyl chloride group, researchers developed several analogs that exhibited improved efficacy against resistant bacterial strains, showcasing the potential for this compound in antibiotic development .

作用機序

The mechanism of action of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives inhibit enzymes by binding to their active sites, thereby blocking their activity . The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent biological effects .

類似化合物との比較

Positional Isomers: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl Chloride

A key positional isomer shifts the -CF₃ group to position 3 (vs. position 4 in the target compound). This structural difference significantly alters electronic effects:

Table 1: Comparison of Positional Isomers

| Property | Target Compound (-CF₃ at C4) | Isomer (-CF₃ at C3) |

|---|---|---|

| Molecular Weight | ~273.17 (estimated) | Similar |

| Electronic Effects | Stronger -SO₂Cl activation | Moderate activation |

| Synthetic Utility | Higher reactivity | Lower reactivity |

Alkyl-Substituted Variants: 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl Chloride

Replacing the methyl group at position 1 with ethyl introduces differences in lipophilicity and steric bulk:

Table 2: Alkyl Substitution Effects

| Property | Target Compound (C1 Methyl) | Variant (C1 Ethyl) |

|---|---|---|

| LogP (Predicted) | ~1.8 | ~2.3 |

| Hydrolysis Rate (Relative) | High | Moderate |

| Biological Penetration | Moderate | High |

Functional Group Variants: Sulfanyl and Oxime Derivatives

Compounds like 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime () differ in functional groups:

- Sulfanyl vs. Sulfonyl Chloride : Sulfanyl (-S-) groups form stable thioethers, whereas sulfonyl chlorides are precursors to sulfonamides or sulfonic acids.

- Applications : Sulfanyl derivatives are used in agrochemicals (e.g., fungicides), while sulfonyl chlorides are intermediates in drug discovery .

Table 3: Functional Group Comparison

| Property | Sulfonyl Chloride | Sulfanyl Derivative |

|---|---|---|

| Reactivity | High (nucleophilic substitution) | Low (stable thioether) |

| Common Use | Pharmaceutical synthesis | Agrochemicals |

| Stability | Moisture-sensitive | Air-stable |

Key Research Findings

- Electronic Effects : The -CF₃ group in the target compound enhances electrophilicity at the sulfonyl chloride, accelerating reactions with amines or alcohols .

- Toxicity : Fluorinated pyrazoles like the target compound may produce toxic gases (e.g., HF, Cl₂) under combustion, similar to related benzimidazoles .

- Structural Insights : Crystallographic studies of analogs (e.g., ) reveal planar pyrazole rings, with substituents influencing packing and solubility .

生物活性

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring with a trifluoromethyl group and a sulfonyl chloride moiety, which are known to enhance biological activity. Its chemical structure can be represented as follows:

Synthesis Methods

Various synthetic routes have been explored for the preparation of this compound, often involving multi-component reactions (MCRs). For instance, recent studies have highlighted the efficiency of MCRs in producing derivatives with enhanced biological profiles, such as antimicrobial and anticancer activities .

Antimicrobial Activity

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride has demonstrated notable antimicrobial properties. In vitro studies indicate that derivatives synthesized from this compound exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, one study reported a minimum inhibitory concentration (MIC) of 3.9 μg/mL against Klebsiella planticola .

Anticancer Properties

Research has shown that compounds derived from 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride exhibit promising anticancer activities. A specific derivative demonstrated an IC50 value of 0.0517 μM against A549 lung cancer cells, indicating potent antitumor efficacy . The mechanism of action is believed to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Anti-inflammatory Effects

The compound also shows significant anti-inflammatory activity. Several derivatives have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, with some exhibiting selectivity towards COX-2 over COX-1. For instance, certain derivatives displayed IC50 values ranging from 0.02 to 0.04 μM for COX-2 inhibition, suggesting potential as anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional NSAIDs .

Case Studies and Research Findings

The biological activity of 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The sulfonyl chloride group is known to form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity.

- Cellular Uptake : The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets .

Q & A

Q. What are the standard synthetic routes for preparing 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride, and how are reaction conditions optimized?

The synthesis typically involves chlorosulfonation of a pre-functionalized pyrazole core. A common approach includes:

- Step 1 : Preparation of the pyrazole precursor (e.g., 1-methyl-4-(trifluoromethyl)-1H-pyrazole) via cyclization of hydrazine derivatives with β-keto esters or trifluoromethylated enones.

- Step 2 : Sulfonation using chlorosulfonic acid or sulfur trioxide followed by treatment with PCl₅ to yield the sulfonyl chloride.

Optimization parameters : - Temperature : Controlled cooling (0–5°C) during sulfonation minimizes side reactions like over-sulfonation .

- Solvent selection : Non-polar solvents (e.g., dichloromethane) improve reagent solubility, while polar aprotic solvents (e.g., DMF) enhance reaction rates in cyclization steps .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Key methods include:

- NMR spectroscopy : ¹⁹F NMR confirms the presence and position of the trifluoromethyl group, while ¹H NMR identifies methyl and pyrazole ring protons .

- Mass spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns consistent with chlorine and sulfur .

- Elemental analysis : Quantifies C, H, N, and S content to verify stoichiometric ratios .

- HPLC : Assesses purity using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How do discrepancies in reported crystallographic data for pyrazole-sulfonyl chloride derivatives inform structural optimization strategies?

Structural variations in related compounds (e.g., bond angles, torsion angles) highlight the influence of substituents on molecular conformation. For example:

- Trifluoromethyl group effects : Electron-withdrawing CF₃ groups distort the pyrazole ring, reducing planarity and altering sulfonyl chloride reactivity .

- Crystallographic contradictions : In some derivatives, the sulfonyl chloride group adopts a skewed orientation (dihedral angles 15–25° vs. pyrazole plane), which may affect nucleophilic substitution efficiency. Resolving these requires single-crystal X-ray diffraction paired with DFT calculations to correlate experimental and theoretical geometries .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The sulfonyl chloride group acts as an electrophilic center, enabling reactions with amines, alcohols, or thiols. Key mechanistic considerations:

- Leaving group stability : The chloride ion departure is facilitated by resonance stabilization of the sulfonate intermediate .

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) stabilize the transition state, accelerating SN₂ pathways .

- Steric hindrance : The 1-methyl and 4-CF₃ groups create steric bulk, limiting nucleophile access to the sulfur center. Kinetic studies using bulky nucleophiles (e.g., tert-butylamine) reveal reduced reaction rates, necessitating elevated temperatures (50–60°C) for completion .

Q. How can conflicting data on thermal stability be resolved to improve synthetic yield?

Reported decomposition temperatures range from 80–120°C, depending on purity and substituent arrangement. Mitigation strategies include:

- Inert atmosphere synthesis : Conduct reactions under nitrogen/argon to prevent hydrolysis or oxidation .

- Thermogravimetric analysis (TGA) : Monitor weight loss trends to identify safe temperature windows for storage and reactions .

- Additive stabilization : Introduction of radical scavengers (e.g., BHT) or desiccants (molecular sieves) prolongs shelf life .

Q. What strategies address low yields in multi-step syntheses involving this compound?

Yield losses often occur during sulfonation and purification. Solutions include:

- Stepwise intermediate isolation : Purify the pyrazole precursor before sulfonation to reduce competing side reactions .

- Catalytic optimization : Use Lewis acids (e.g., AlCl₃) to enhance chlorosulfonation efficiency, achieving yields up to 75% .

- Flow chemistry : Continuous flow systems improve heat/mass transfer, particularly in exothermic sulfonation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。